REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13]>C(#N)C>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][N:22]([C:7]2[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=2[F:1])[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Partition the residue between dichloromethane (75 mL) and water (75 mL)
|
Type
|
CUSTOM
|
Details
|
separate the organic portion
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous portion with dichloromethane (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organics and dry (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |